molecular formula C18H19N3O3 B2879263 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866042-98-0

2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

Cat. No.: B2879263
CAS No.: 866042-98-0
M. Wt: 325.368
InChI Key: OTJAOXBBXBDMEK-UHFFFAOYSA-N
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Description

The compound “2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Chemical Synthesis Processes

  • Synthesis of Pyridines and Thiophenes: Research demonstrates the utility of related compounds in the synthesis of pyridines and thiophenes, indicating the role of such chemicals in facilitating the development of complex heterocyclic compounds. For instance, the condensation of cyanothioacetamide with various ethoxymethylene compounds leads to the formation of substituted pyridines, showcasing the compound's relevance in chemical synthesis processes (Su et al., 1988).

Biological Activities

  • Antimicrobial Activity: Some derivatives have been synthesized with antimicrobial purposes, using related chemical structures as starting materials. These compounds have shown promising antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid, highlighting the potential for developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal Activity

  • Insecticide Development: Pyridine derivatives, including those structurally related to the queried compound, have been investigated for their insecticidal properties. For example, certain derivatives exhibited significant insecticidal activity against the cowpea aphid, suggesting the potential for developing effective insecticides based on this chemical framework (Bakhite et al., 2014).

Properties

IUPAC Name

2-[1-(2-cyano-3-methoxyphenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-4-20(5-2)18(23)17(22)15-9-7-11-21(15)14-8-6-10-16(24-3)13(14)12-19/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJAOXBBXBDMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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